2-Amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
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Overview
Description
Tyrphostin A51 is a synthetic compound known for its role as an inhibitor of the epidermal growth factor receptor kinase activity. It is part of a family of compounds designed to bind to the substrate subsite of the protein tyrosine kinase domain.
Preparation Methods
Tyrphostin A51 is synthesized through a series of chemical reactions. The synthetic route involves the preparation of 2-amino-1,1,3-tricyano-4-(3’,4’,5’-trihydroxyphenyl)butadiene. The compound is soluble in dimethyl sulfoxide, yielding a clear, orange-red solution. The stability of tyrphostins in dimethyl sulfoxide is maintained for months when stored frozen, although the presence of water can accelerate hydrolysis .
Chemical Reactions Analysis
Tyrphostin A51 undergoes various chemical reactions, primarily involving its role as an inhibitor. It has been shown to inhibit phosphorylation of rat hepatic lectin 1 and prevent ATP-dependent asialoglycoprotein receptor inactivation in rat hepatocytes. The compound also inhibits the activation of the mitogen-activated protein kinase pathway by blocking the epidermal growth factor receptor .
Scientific Research Applications
Tyrphostin A51 has a wide range of scientific research applications:
Mechanism of Action
Tyrphostin A51 exerts its effects by inhibiting the epidermal growth factor receptor kinase activity. This inhibition reduces the activity of the mitogen-activated protein kinase pathway, leading to decreased phosphorylation and nuclear translocation of activated mitogen-activated protein kinase. The blockage of the epidermal growth factor receptor by tyrphostin A51 induces apoptosis by activating caspase-3, an executioner protease of the apoptotic pathway .
Comparison with Similar Compounds
Tyrphostin A51 is part of a family of small molecular weight inhibitors of epidermal growth factor receptor kinase activity. Similar compounds include other tyrphostins such as Tyrphostin AG538 and I-OMe-Tyrphostin AG538. These compounds also inhibit the depupylation actions of Dop on native substrate and the pupylation activity of PafA, the sole Pup ligase in Mycobacterium tuberculosis . Tyrphostin A51 is unique in its specific inhibition of the epidermal growth factor receptor kinase activity and its ability to induce apoptosis in luteinized granulosa cells .
Properties
IUPAC Name |
2-amino-4-(3,4,5-trihydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOYWVMHPMBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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